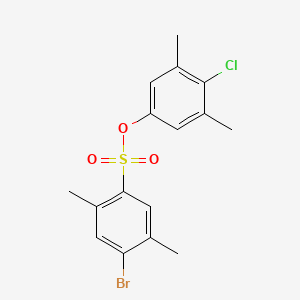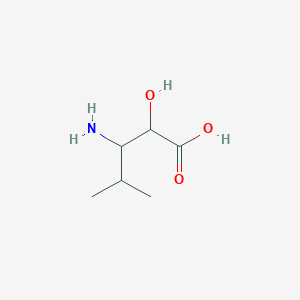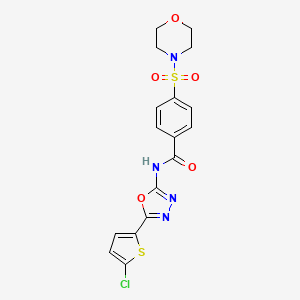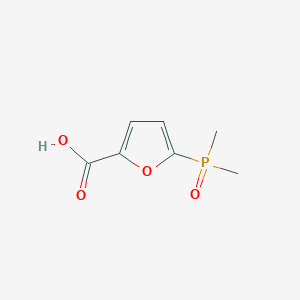
4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the chloro, bromo, and sulfonyl groups are introduced onto the benzene ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions, including nucleophilic aromatic substitution reactions (where the halogens are replaced by nucleophiles) and reactions involving the sulfonyl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonated Derivatives
Research by Courtin et al. (1978) focused on the synthesis of sulfonated derivatives of 4-amino-1,3-dimethylbenzene and 2-amino-1,3-dimethylbenzene. This process involved direct sulfonation and subsequent reactions leading to various sulfonic acids and sulfonates, highlighting the chemical's role in creating sulfonated compounds which are significant in many industrial and research applications (Courtin, Tobel, & Doswald, 1978).
Bromination and Sulfonation Reactions
Wit, Woldhuis, and Cerfontain (2010) discussed the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, indicating how compounds like 4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate could be involved in complex chemical pathways to yield sulfonic acids, a key step in synthesizing many industrially relevant chemicals (Wit, Woldhuis, & Cerfontain, 2010).
Polymer Synthesis and Application
Percec and Wang (1990) synthesized α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by phase transfer catalyzed polymerization, utilizing related compounds for creating polymers with potential applications in various fields, including material science and engineering (Percec & Wang, 1990).
Potential in Herbicides
Cremlyn and Cronje (1979) explored the conversion of dichlorophenols to substituted benzenesulfonyl chlorides, indicating the possible utility of similar chemical compounds in the synthesis of potential herbicides, demonstrating the chemical's relevance in agricultural science (Cremlyn & Cronje, 1979).
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVYJOFGSYIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2597455.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2597457.png)

![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2597459.png)


![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)

